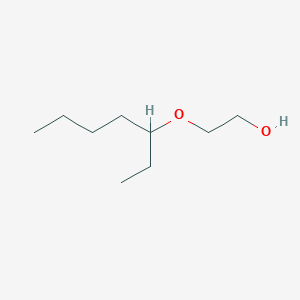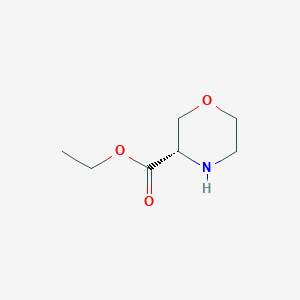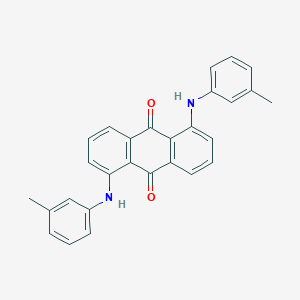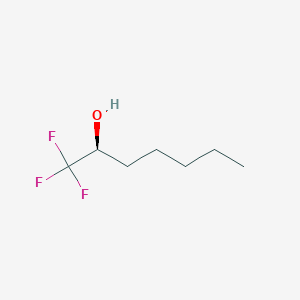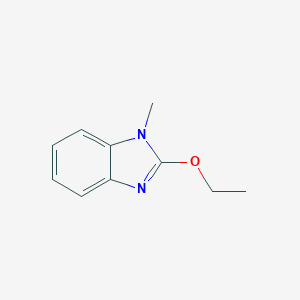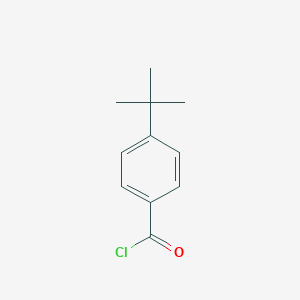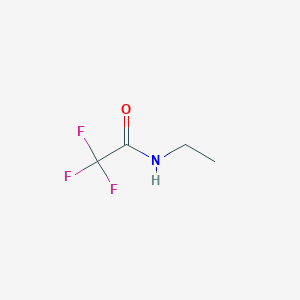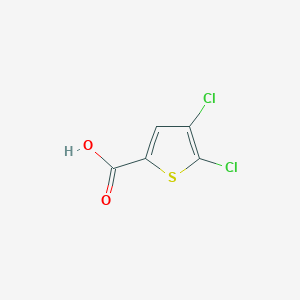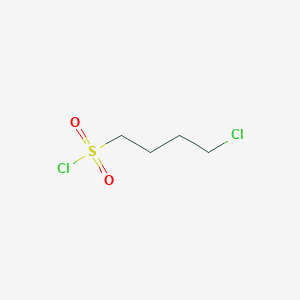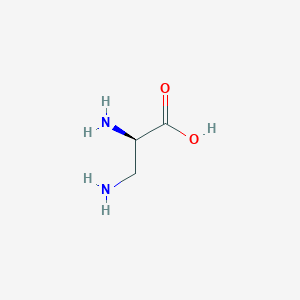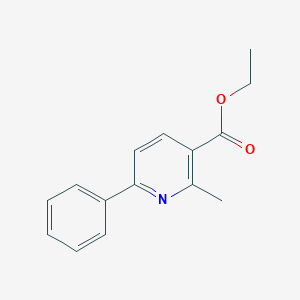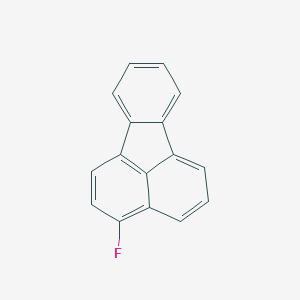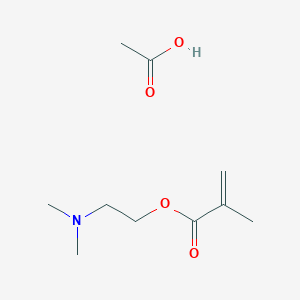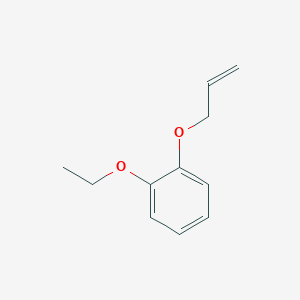
o-(Allyloxy)phenetole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Allyloxy)phenetole, also known as APO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. APO is an ether derivative of phenetole, which is commonly used in the fragrance industry.
Mécanisme D'action
The mechanism of action of o-(Allyloxy)phenetole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. o-(Allyloxy)phenetole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. o-(Allyloxy)phenetole has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Effets Biochimiques Et Physiologiques
O-(Allyloxy)phenetole has been found to have various biochemical and physiological effects. In vitro studies have shown that o-(Allyloxy)phenetole can inhibit the growth of cancer cells and induce cell death. o-(Allyloxy)phenetole has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, o-(Allyloxy)phenetole has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
O-(Allyloxy)phenetole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. o-(Allyloxy)phenetole also has a relatively low toxicity, making it safe to handle in the lab. However, o-(Allyloxy)phenetole has some limitations in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on o-(Allyloxy)phenetole. One direction is to further investigate its anti-inflammatory and anti-cancer properties, and to explore its potential as a therapeutic agent. Another direction is to investigate its potential as a building block for the synthesis of functional materials. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, o-(Allyloxy)phenetole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and its purity can be confirmed through various analytical techniques. o-(Allyloxy)phenetole has been found to have anti-inflammatory and anti-cancer properties, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. While o-(Allyloxy)phenetole has several advantages for use in lab experiments, its solubility in water is limited, and its mechanism of action is not fully understood. Further research is needed to fully explore its potential applications and to understand its mechanism of action.
Méthodes De Synthèse
The synthesis of o-(Allyloxy)phenetole can be achieved through the reaction of phenetole with allyl bromide in the presence of a base. The resulting product is then purified through distillation or recrystallization. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
O-(Allyloxy)phenetole has been found to have potential applications in various fields such as organic synthesis, materials science, and pharmacology. In organic synthesis, o-(Allyloxy)phenetole can be used as a building block for the synthesis of more complex molecules. In materials science, o-(Allyloxy)phenetole can be used as a precursor for the synthesis of functional materials such as liquid crystals and polymers. In pharmacology, o-(Allyloxy)phenetole has been found to have anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
1666-74-6 |
|---|---|
Nom du produit |
o-(Allyloxy)phenetole |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-ethoxy-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-3-9-13-11-8-6-5-7-10(11)12-4-2/h3,5-8H,1,4,9H2,2H3 |
Clé InChI |
UCMXTTKAPKCTNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC=C |
SMILES canonique |
CCOC1=CC=CC=C1OCC=C |
Autres numéros CAS |
1666-74-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



